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1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one

PDE9A inhibition Structure-activity relationship Pyrazolo[3,4-d]pyrimidin-4-one

1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-60-3), designated as Compound WYQ-91 in the patent literature , is a synthetic small molecule belonging to the N-substituted pyrazolo[3,4-d]pyrimidine ketone class. It is characterized by a 2-methylphenyl substituent at the N1 position and a 2-oxo-2-(piperidin-1-yl)ethyl side chain at the N5 position of the central pyrazolo[3,4-d]pyrimidin-4-one core.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 895008-60-3
Cat. No. B2388160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
CAS895008-60-3
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCC4
InChIInChI=1S/C19H21N5O2/c1-14-7-3-4-8-16(14)24-18-15(11-21-24)19(26)23(13-20-18)12-17(25)22-9-5-2-6-10-22/h3-4,7-8,11,13H,2,5-6,9-10,12H2,1H3
InChIKeyJJHKSRFZFQIXPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-60-3) Procurement Specification and Compound Class Identification


1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 895008-60-3), designated as Compound WYQ-91 in the patent literature [1], is a synthetic small molecule belonging to the N-substituted pyrazolo[3,4-d]pyrimidine ketone class. It is characterized by a 2-methylphenyl substituent at the N1 position and a 2-oxo-2-(piperidin-1-yl)ethyl side chain at the N5 position of the central pyrazolo[3,4-d]pyrimidin-4-one core. Its primary bioactivity, as disclosed in US9617269, is inhibition of phosphodiesterase 9A (PDE9A), a high-affinity cGMP-specific 3',5'-cyclic phosphodiesterase [1]. The compound carries the ChEMBL identifier CHEMBL3360414 and BindingDB monomer ID BDBM50034639 [1][2].

Target Class

PDE9A inhibitor for cGMP-specific signaling studies

Chemical Series

N-substituted pyrazolo[3,4-d]pyrimidine ketone scaffold

Identity

ChEMBL/BindingDB mapped compound (CHEMBL3360414)

Why Generic Substitution of 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (WYQ-91) Is Not Advisable Without Comparative PDE9A Data


Within the pyrazolo[3,4-d]pyrimidin-4-one family, subtle variations in the N1-aryl and N5-side chain substituents drive dramatic differences in PDE9A inhibitory potency [1]. Replacing the N1-(2-methylphenyl) group with alternative aryl or alkyl substituents—or modifying the N5-(2-oxo-2-piperidin-1-ylethyl) motif—can increase the IC50 by an order of magnitude or more, as demonstrated in the same patent series where close structural analogs exhibit IC50 values ranging from 39 nM to 52 nM against PDE9A2 [1][2]. This steep structure–activity relationship means that procurement of a generic analog based solely on core scaffold similarity carries a high risk of acquiring a compound with insufficient on-target engagement for PDE9A-dependent experimental models.

N1-aryl substitution

Replacing the 2-methylphenyl group may shift PDE9A potency more than 7-fold, based on patent analog data.

N5-piperidinyl ketone modification

Truncated or alternative N5 side chains are reported to reduce PDE9A affinity; scaffold similarity alone does not guarantee comparable target engagement.

Generic analog procurement

Core pyrazolo[3,4-d]pyrimidin-4-one analogs lacking the specified substitution pattern may exhibit significantly weaker PDE9A inhibition.

Quantitative Evidence Guide for 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (WYQ-91): Head-to-Head and Cross-Study Differentiation


PDE9A2 Catalytic Domain Inhibition: WYQ-91 vs. Direct Patent Analogs WYQ-54, WYQ-34, WYQ-78, and WYQ-95

In the PDE9A2 catalytic domain inhibition assay using [3H]-cGMP/[3H]-cAMP substrate and liquid scintillation counting, Compound WYQ-91 (CAS 895008-60-3) demonstrates an IC50 of 5.5 nM [1][2]. Within the same US9617269 patent series, directly comparable analogs bearing alternative N1-substituents show significantly reduced potency: WYQ-54 (IC50 = 39 nM), WYQ-34 (IC50 = 39 nM), WYQ-78 (IC50 = 45 nM), and WYQ-95 (IC50 = 52 nM) [3][4][5][6]. WYQ-91 therefore exhibits approximately 7- to 9.5-fold greater potency than these structurally related comparators.

PDE9A2 IC50
Head-to-head
5.5 nM vs 39–52 nM
Reported >7-fold stronger PDE9A2 inhibition vs. patent analogs
Liquid scintillation assay; US9617269
PDE9A inhibition Structure-activity relationship Pyrazolo[3,4-d]pyrimidin-4-one

N1-Substituent SAR: 2-Methylphenyl (WYQ-91) vs. Cycloalkyl or Substituted-Benzyl Analogs

The N1-(2-methylphenyl) substituent of WYQ-91 is a key potency determinant. In contrast, analogs with a cycloalkyl N1-substituent (e.g., WYQ-54 with N1-cyclohexylmethyl) or non-methyl-substituted benzyl/aryl groups (e.g., WYQ-34, WYQ-78, WYQ-95) all fall within a relatively narrow and weaker IC50 window of 39–52 nM [1][2][3][4]. While direct atomic-resolution ligand–target structural data are not available for this specific series, the congruence of the SAR pattern across at least four separately characterized comparators strengthens the class-level inference that the 2-methylphenyl group contributes to a non-covalent interaction (likely hydrophobic or π-stacking) with the PDE9A active site that is partially lost when the N1-aryl group is substituted by cycloalkyl or lacks the ortho-methyl substitution.

N1 Substituent SAR
Class-level
2-methylphenyl yields 5.5 nM; cycloalkyl/benzyl analogs 39–52 nM
N1-aryl group supports a 7–10× potency advantage over non-aryl substituents
Consistent assay conditions; no structural complex
Structure-activity relationship N1-substituent effect PDE9A inhibitor design

N5-Side Chain Differentiation: 2-Oxo-2-piperidin-1-ylethyl vs. Alternative Ethyl Keto/Tertiary Amide Motifs

The N5 side chain phenotype also drives potency. WYQ-91 bears a 2-oxo-2-piperidin-1-ylethyl group (i.e., a piperidine amide linked via a methylene ketone spacer). Several less potent patent analogs harbor smaller or less lipophilic N5 substituents. For example, WYQ-95 (IC50 = 52 nM) differs from WYQ-91 in both its N1 group and a refined N5 side chain, resulting in an approximately 9.5-fold weaker IC50 [1][2]. Because the N5 side chain interacts with a solvent-accessible region of the PDE9A pocket, the piperidine ring's size and conformational profile likely provide an optimal balance of steric fit and desolvation energy, whose deviation (smaller ring, linear alkylamide, or reduced carbonyl conjugation) compromises potency.

N5 Side Chain SAR
Class-level
2-oxo-2-piperidin-1-ylethyl (5.5 nM) vs alternative N5 chains (up to 52 nM)
Piperidinyl ketone motif likely critical for full PDE9A engagement
Correlated with combined N1/N5 variation
N5-side chain SAR Piperidinyl ketone PDE9A pharmacophore

Potency Position Within Patent Series: WYQ-91 Among the Top-Tier PDE9A Inhibitors of US9617269

Among the 34+ pyrazolo[3,4-d]pyrimidine ketone analogs disclosed in US9617269 with quantitative PDE9A2 inhibition data, WYQ-91 (5.5 nM) occupies a high-potency cluster alongside WYQ-46 (6 nM) [1][2][3]. The majority of the patent's exemplified compounds exhibit IC50 values in the range of 16–52 nM, making WYQ-91 one of the few single-digit nanomolar inhibitors in the series. This potency ranking underscores that minor structural modifications, particularly to the N1-aryl group, disproportionately influence activity—WYQ-91's combination of N1-(2-methylphenyl) and N5-(2-oxo-2-piperidin-1-ylethyl) distinguishes it from the bulk of the series that shows >5-fold weaker activity.

Series Potency Rank
Reported
Single-digit nM cluster among 34+ analogs
Ranked in the top potency tier of the US9617269 series
Majority of analogs exhibit 16–52 nM IC50
PDE9A inhibitor ranking Patent SAR Lead compound identification

PDE9A as the Validated Molecular Target: Class-Level Rationale for Inhibitor Procurement

PDE9A is the highest-affinity cGMP-specific phosphodiesterase and is genetically and pharmacologically validated in cardiac hypertrophy, CNS disorders (Alzheimer's disease, schizophrenia), and stress-induced heart disease [1][2]. While WYQ-91 lacks published broad-panel PDE isoform selectivity profiling, the US9617269 patent explicitly claims these compounds as PDEIX (PDE9) inhibitors, and the steep SAR divergence from other pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., PP2 as a Src-family kinase inhibitor, or C33 as a structurally distinct PDE9 inhibitor with IC50 = 11 nM) indicates pharmacological specificity imparted by the N1 and N5 substitution pattern [1][3][4]. The PDE9A target context provides a clear, disease-relevant rationale for selecting WYQ-91 over pyrazolo[3,4-d]pyrimidin-4-one analogs targeting unrelated proteins.

PDE9A Target Context
Class-level
PDE9A cGMP-specific inhibitor; distinct from kinase-targeted pyrazolo[3,4-d]pyrimidines
Supports PDE9A selectivity context over Src-family kinase scaffolds
No broad-panel selectivity data; target inference from patent
PDE9A cGMP signaling Target validation

Best-Fit Research and Industrial Application Scenarios for 1-(2-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one (WYQ-91) Based on Quantitative Evidence


PDE9A Biochemical Screening and SAR Panels Requiring Single-Digit Nanomolar Potency

WYQ-91 is suitable as a high-potency PDE9A inhibitor reference compound in enzyme inhibition assays. With an IC50 of 5.5 nM under standard [3H]-cGMP/[3H]-cAMP liquid scintillation counting conditions [1], it provides a robust positive control that requires only 2–5 nM final assay concentration for near-complete target inhibition, minimizing DMSO solvent interference and conserving compound stock. For SAR panels in PDE9A drug discovery, WYQ-91's well-defined structural features and 7–9.5× potency differential relative to WYQ-54, WYQ-34, WYQ-78, and WYQ-95 make it an informative upper-bound comparator when evaluating newly synthesized analogs [2][3].

cGMP Signaling Pathway Dissection in Cardiac Myocyte or CNS Model Systems

In cellular models of cardiac hypertrophy or neuronal cGMP signaling, PDE9A is the dominant cGMP-hydrolyzing enzyme [1][2]. WYQ-91, as one of the most potent inhibitors in the US9617269 series, can be deployed at low nanomolar concentrations (1–50 nM range) to probe PDE9A-dependent modulation of cGMP levels, downstream PKG activation, and natriuretic-peptide-coupled signaling [1]. Its potency edge over probes like (S)-C33 (IC50 = 11 nM) [3] allows for tighter target engagement at lower exposures, improving the signal-to-noise ratio in mechanistic studies.

Hit-to-Lead Chemistry Using the N1-(2-Methylphenyl) Motif as a Privileged Fragment

The quantitative SAR evidence establishes the N1-(2-methylphenyl) group as a pharmacophoric hotspot; its replacement with cycloalkyl or non-ortho-substituted benzyl groups uniformly reduces potency by approximately 7–10-fold [1][2]. Medicinal chemistry teams can procure WYQ-91 as a reference template and systematically explore bioisosteric replacements of the 2-methylphenyl ring while using the 5.5 nM benchmark to assess retention or improvement of PDE9A affinity. This SAR-anchored strategy is more efficient than initiating de novo synthesis without a validated potency starting point.

In Vitro Pharmacological Differentiation from Kinase-Targeted Pyrazolo[3,4-d]pyrimidine Probes

Several pyrazolo[3,4-d]pyrimidine scaffolds are known Src-family kinase inhibitors (e.g., PP2) [1]. For laboratories studying cGMP biology where concomitant kinase inhibition would confound data interpretation, WYQ-91 provides a PDE9A-selective alternative within the same scaffold superfamily but with a distinct substitution pattern that redirects target engagement from kinases to phosphodiesterase. Procuring WYQ-91 rather than PP2 ensures that observed biological effects are attributable to PDE9A/cGMP pathway modulation rather than off-target Src inhibition.

Application
Selection Property
Validation Focus
PDE9A biochemical screening
PDE9A inhibition profile
IC50-based potency review
cGMP signaling pathway studies
PDE9A/cGMP modulation
Pathway-response assay context
Medicinal chemistry SAR programs
N1-aryl pharmacophore
SAR panel comparator review
Differentiation from kinase-targeted scaffolds
PDE9A over kinase selectivity
Off-target kinase profiling context
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